molecular formula C21H32O3 B565419 17-O-Acetyl 19-Normethandriol CAS No. 96059-83-5

17-O-Acetyl 19-Normethandriol

Cat. No.: B565419
CAS No.: 96059-83-5
M. Wt: 332.484
InChI Key: TXDLGPQGVDZCPB-CZUPSRJTSA-N
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Description

17-O-Acetyl 19-Normethandriol is a synthetic anabolic-androgenic steroid It is a derivative of normethandrolone, characterized by the presence of an acetyl group at the 17th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Acetyl 19-Normethandriol typically involves the acetylation of normethandrolone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation at the 17th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of ketones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.

    Substitution: It can undergo substitution reactions, particularly at the acetyl group, leading to the formation of different esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as alcohols or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of esters, ethers, or amides.

Scientific Research Applications

17-O-Acetyl 19-Normethandriol has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Studied for its effects on cellular processes and potential therapeutic applications.

    Medicine: Investigated for its anabolic properties and potential use in treating conditions such as muscle wasting or osteoporosis.

    Industry: Utilized in the development of new steroidal compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 17-O-Acetyl 19-Normethandriol involves its interaction with androgen receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes, leading to anabolic effects such as increased protein synthesis and muscle growth. The compound also influences various signaling pathways involved in cellular growth and differentiation.

Comparison with Similar Compounds

    Normethandrolone: The parent compound of 17-O-Acetyl 19-Normethandriol, known for its anabolic properties.

    Methandriol: Another anabolic steroid with similar structural features and biological effects.

    Oxandrolone: A synthetic anabolic steroid with a different structure but similar anabolic effects.

Uniqueness: this compound is unique due to the presence of the acetyl group at the 17th position, which influences its pharmacokinetic properties and biological activity. This modification can enhance its stability and bioavailability compared to its parent compound, normethandrolone.

Properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)24-21(3)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-20(19,21)2/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDLGPQGVDZCPB-CZUPSRJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724508
Record name (3beta,17beta)-3-Hydroxy-17-methylestr-5-en-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96059-83-5
Record name (3beta,17beta)-3-Hydroxy-17-methylestr-5-en-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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